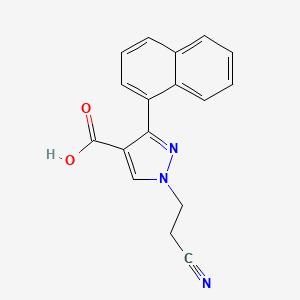

1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-cyanoethyl)-3-naphthalen-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c18-9-4-10-20-11-15(17(21)22)16(19-20)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPQEHOEXXHHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C(=O)O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This compound, with the molecular formula and a molecular weight of approximately 291.30 g/mol, exhibits structural features that may contribute to its pharmacological properties.

The compound is characterized by a pyrazole ring substituted with a naphthalene moiety and a cyanoethyl group. The presence of these functional groups is believed to enhance its biological activity by facilitating interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, may exhibit anti-inflammatory effects. A related compound, 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides, has been shown to activate estrogen receptor (ER) pathways which inhibit inflammatory gene expression. This mechanism can lead to a reduction in cytokines, chemokines, and other inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In studies evaluating pyrazole derivatives against various phytopathogenic fungi, several compounds demonstrated significant antifungal activity. For instance, compounds similar to this compound have shown effective inhibition against fungi like Botrytis cinerea and Fusarium solani, indicating that this class of compounds could be useful in agricultural applications .

Enzyme Inhibition

In vitro assays have demonstrated that related pyrazole compounds can inhibit key enzymes involved in metabolic pathways. For example, studies on similar pyrazole derivatives have reported significant inhibition of xanthine oxidase, an enzyme associated with uric acid production. This inhibition could have implications for the treatment of conditions like gout .

Case Study 1: Anti-diabetic Properties

A study evaluated the anti-diabetic potential of pyrazole derivatives including those structurally similar to this compound. The compounds exhibited inhibitory activity against α-glucosidase and α-amylase enzymes with IC50 values comparable to standard drugs like Acarbose. This suggests that these derivatives may serve as effective agents in managing blood glucose levels .

Case Study 2: Antifungal Efficacy

In another study focusing on the antifungal properties of pyrazole derivatives, several compounds were tested against common plant pathogens. Notably, one derivative showed higher antifungal activity than established fungicides, highlighting the potential for developing new agricultural fungicides based on this scaffold .

Summary of Findings

The biological activities of this compound suggest a promising profile for therapeutic applications:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and molecular properties:

Physicochemical and Functional Properties

- Acidity : The carboxylic acid group’s pKa varies with substituents. For example, the nitro group in the 4-nitrophenyl analog (pKa ~2–3) increases acidity compared to the naphthyl-substituted target compound (pKa ~4–5) .

- Solubility : Polar substituents (e.g., methoxy or hydroxyethyl groups) enhance aqueous solubility, whereas hydrophobic groups like naphthyl or trifluoromethyl reduce it .

- Crystal Packing : Bulky substituents (e.g., naphthyl) induce significant twisting between aromatic rings (46.3° in related naphthyl-pyrazole structures), affecting solid-state properties .

Q & A

Q. What are the established synthetic routes for 1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid?

-

Methodological Answer : A common approach involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with 4-methylbenzenesulfonylhydrazide to form intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate. Subsequent functionalization with naphthalen-1-yl groups may employ Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in degassed DMF/water mixtures . Purification typically involves column chromatography and recrystallization.

-

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | 4-methylbenzenesulfonylhydrazide, EtOH, reflux | 60–75% | |

| Cross-coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 50–65% |

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Stretch frequencies for the cyano group (~2200 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad) are critical.

- NMR : ¹H NMR typically shows signals for the naphthalenyl protons (δ 7.4–8.5 ppm), pyrazole protons (δ 6.8–7.2 ppm), and cyanoethyl chain (δ 2.5–3.5 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₇H₁₄N₃O₂: 300.0982) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- GHS Classification : Refer to safety data sheets (SDS) for analogous pyrazole-carboxylic acids, which often classify similar compounds as acute toxicants (Category 4) and skin irritants (Category 2).

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How does the stereoelectronic environment of the naphthalenyl group influence reactivity?

- Methodological Answer : The naphthalenyl moiety introduces steric hindrance and π-π stacking potential. X-ray crystallography of related compounds (e.g., (E)-1-(naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one) reveals a 46.3° dihedral angle between the pyrazole and naphthalene rings, reducing conjugation but enhancing hydrophobic interactions in biological systems . Computational studies (DFT) can model charge distribution and reactive sites.

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in arylations due to better stability in polar solvents.

- Solvent Optimization : Degassed DMF/water (4:1) minimizes side reactions vs. pure DMF.

- Temperature Control : Reactions at 80°C balance rate and decomposition .

Q. Can this compound serve as a precursor for heterocyclic systems?

- Methodological Answer : Yes. The carboxylic acid group enables condensation with amines or hydrazines to form amides or hydrazides. For example, reactions with 2-naphthol and amides under ZnCl₂ catalysis yield pyrazole-fused naphtho[1,2-e][1,3]oxazines, which are explored for antimicrobial activity .

- Synthetic Example :

| Product | Conditions | Application |

|---|---|---|

| Naphthooxazine derivatives | ZnCl₂, solvent-free, 120°C | Antimicrobial screening |

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Methodological Answer :

- Cyanoethyl Group : Enhances electron-withdrawing effects, stabilizing the pyrazole ring but reducing solubility.

- Naphthalenyl vs. Phenyl : Naphthalenyl improves binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) but may increase cytotoxicity.

- Case Study : Analogues with 3,5-dimethylpyrazole showed 10-fold higher anti-inflammatory activity in murine models vs. parent compounds .

Data Contradiction Analysis

Q. Why do reported NO release levels vary in diazeniumdiolate derivatives of pyrazole-carboxylic acids?

- Methodological Answer : Discrepancies arise from differing substituents and measurement techniques. For example, 1-(2-cyanoethyl) derivatives release <5% NO over 24 hours (pH 7.4) due to steric shielding of the NO-donor moiety, whereas unsubstituted analogues release >30% . Validate via chemiluminescence assays under standardized conditions.

Tables for Key Findings

Q. Table 1: Comparative Reactivity of Pyrazole Intermediates

| Intermediate | Reactivity with Naphthalenyl Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 5-amino-1-tosyl-pyrazole-4-carboxylate | Moderate (Pd(PPh₃)₄) | 55 | |

| 1-Tosyl-3-naphthalenyl-pyrazole | High (Pd(OAc)₂/PPh₃) | 68 |

Q. Table 2: Crystallographic Parameters for Structural Analogues

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Dihedral Angle (Pyrazole-Naphthalene) | 46.3° | (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | |

| C–C Bond Length (Pyrazole) | 1.38 Å | Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.